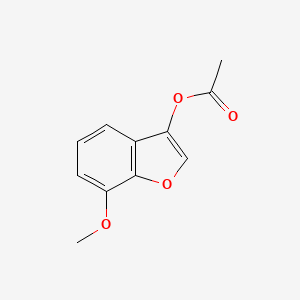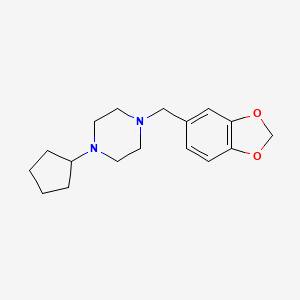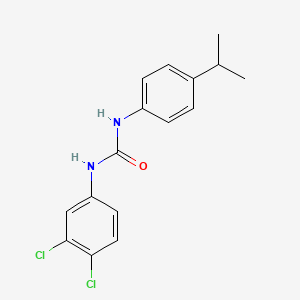![molecular formula C17H19N3O B5624241 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol](/img/structure/B5624241.png)
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol, also known as PBM, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has been extensively studied for its potential applications in various fields. In the medical field, it has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of inflammatory diseases such as arthritis. Additionally, 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has been investigated for its potential use as a photosensitizer in photodynamic therapy for cancer.
作用機序
The mechanism of action of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is not fully understood, but it is believed to involve the activation of various signaling pathways in cells. It has been shown to activate the PI3K/Akt pathway, which is involved in cell survival and growth. 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has also been shown to increase the production of reactive oxygen species (ROS), which can have both beneficial and detrimental effects on cells depending on the context.
Biochemical and Physiological Effects
Studies have shown that 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol can have a variety of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for the growth and survival of neurons. 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has also been shown to increase the production of ATP, which is the primary source of energy for cells. Additionally, 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol has been shown to increase the production of nitric oxide, which can have vasodilatory effects and improve blood flow.
実験室実験の利点と制限
One advantage of using 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to have low toxicity and can be used at relatively high concentrations without causing harm to cells. However, one limitation of using 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research on 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol. One area of interest is the development of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol-based therapies for neurodegenerative diseases. Additionally, further studies are needed to better understand the mechanism of action of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol and how it can be used to modulate cellular signaling pathways. Finally, there is potential for the development of new photosensitizers based on 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol for use in photodynamic therapy for cancer.
合成法
The synthesis of 2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol involves the condensation of 1-propyl-1H-benzimidazole and 2-aminophenol in the presence of a suitable catalyst. The reaction is carried out under reflux with the use of a solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography.
特性
IUPAC Name |
2-[(1-propylbenzimidazol-2-yl)methylamino]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-11-20-15-9-5-3-7-13(15)19-17(20)12-18-14-8-4-6-10-16(14)21/h3-10,18,21H,2,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORCLWERNIDQHJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1CNC3=CC=CC=C3O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701346026 |
Source


|
| Record name | 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1-propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
CAS RN |
331851-39-9 |
Source


|
| Record name | 2-{[(1-Propyl-1H-benzimidazol-2-yl)methyl]amino}phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701346026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-piperidinecarboxylate](/img/structure/B5624160.png)
![(1S*,5R*)-6-propyl-3-(4,5,6,7-tetrahydro-1-benzothien-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5624174.png)



![8-[(3-methoxy-2-oxopyridin-1(2H)-yl)acetyl]-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5624204.png)

![N-ethyl-1,3-dimethyl-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5624221.png)
![N-[(5-methoxy-1,3-benzoxazol-2-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5624250.png)
![2-(3-phenylpropyl)-8-(3-thienylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624253.png)
![4-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5624257.png)
![N-[2-(6-oxo-3-phenyl-5,6-dihydropyridazin-1(4H)-yl)ethyl]chromane-3-carboxamide](/img/structure/B5624265.png)
![2-(3-fluorophenyl)-1-[(2-propyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5624266.png)
![1-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]piperidine](/img/structure/B5624273.png)